Sigma-2 Receptor Binding Affinity Baseline
The compound exhibits sigma-2 (σ2) receptor binding affinity with inhibition constants (Ki) of 23 nM (human TMEM97, unknown origin) and 90 nM (rat PC12 cell membranes) [1]. These values define the in vitro binding baseline for this specific chemotype. The 3.9-fold difference in Ki between the two assay systems likely reflects species or preparation differences, underscoring the importance of standardized assay selection for comparative studies.
| Evidence Dimension | Binding affinity for sigma-2 receptor (Ki) |
|---|---|
| Target Compound Data | Ki = 23 nM (human TMEM97); Ki = 90 nM (rat PC12 cells) |
| Comparator Or Baseline | NA (comparator-specific data for direct analogs using identical assay format is unavailable in public domain) |
| Quantified Difference | Not calculable in the absence of direct comparator data |
| Conditions | Human sigma-2 receptor/TMEM97 (unknown origin) assessed as inhibition constant; rat sigma-2 receptor in PC12 cells assessed as inhibition constant |
Why This Matters
Researchers procuring this compound for sigma-2 receptor studies gain a quantitatively characterized binding baseline, enabling standardized experiment design and cross-study normalization.
- [1] BindingDB. BDBM50604968 (CHEMBL5190189) and BDBM50604967 (CHEMBL1698776). Sigma-2 receptor binding data. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50604968 (Accessed 2026-04-30). View Source
